molecular formula C16H15NO6 B1379311 Methyl 4-(benzyloxy)-3-methoxy-2-nitrobenzoate CAS No. 1461706-26-2

Methyl 4-(benzyloxy)-3-methoxy-2-nitrobenzoate

Cat. No.: B1379311
CAS No.: 1461706-26-2
M. Wt: 317.29 g/mol
InChI Key: YTFYZTJUHUKZGK-UHFFFAOYSA-N
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Description

“Methyl 4-(benzyloxy)-3-methoxy-2-nitrobenzoate” is an organic compound . It is a derivative of benzoic acid, which is a colorless crystalline solid and a simple aromatic carboxylic acid .


Synthesis Analysis

The compound can be synthesized from 4-hydroxy-3-methoxybenzoic acid . The first step involves a reaction with methanol in the presence of concentrated sulfuric acid at reflux temperature . The product of the first step is then transformed into benzyl bromide by a substitution reaction using K2CO3 . Finally, the product is obtained by a nitration reaction with HNO3 .


Molecular Structure Analysis

The molecular formula of “this compound” is C16H16O4 . Its average mass is 272.296 Da and its monoisotopic mass is 272.104858 Da .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .


Physical and Chemical Properties Analysis

“this compound” is a colorless solid . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved sources.

Scientific Research Applications

  • Chemical Derivatives and Antimicrobial Activity : Methyl 4-(benzyloxy)-3-methoxy-2-nitrobenzoate is related to compounds like methyl 3-chloro-6-hydroxy-2-(4-hydroxy-2-methoxy-6-methylphenoxy)-4-methoxybenzoate, which have been isolated from marine endophytic fungi. These compounds exhibit moderate antimicrobial activity (Xia et al., 2011).

  • Impact on Mesomorphic Properties : Studies on derivatives of 4-nitrobenzene, which are structurally similar to this compound, show that substituents like methyl and methoxyl adjacent to the nitro group can reduce liquid crystalline properties. This indicates potential applications in materials science, particularly in the study of liquid crystals (Takenaka & Teshima, 1994).

  • Solubility and Pharmaceutical Applications : The solubility of various nitrobenzoic acids, including compounds related to this compound, has been studied for pharmaceutical applications. Understanding the solubility and transfer of such compounds into different solvents is crucial for drug development and formulation (Hart et al., 2015).

  • Synthesis and Dye Applications : Derivatives of this compound, such as 4-methoxy-3-nitrobenzoic anhydride, have been used in the synthesis of dyes. These compounds have been tested for their dyeing abilities on various fabrics, indicating potential use in the textile industry (Kitajima et al., 1970).

  • Antioxidant and Antimicrobial Properties : Novel compounds structurally related to this compound have demonstrated significant in vitro antioxidant and antimicrobial activities. This suggests potential applications in the development of new therapeutic agents (Manap et al., 2022).

Safety and Hazards

While specific safety data for “Methyl 4-(benzyloxy)-3-methoxy-2-nitrobenzoate” is not available, similar compounds are known to be hazardous. For instance, 4-Methoxybenzyl alcohol, a similar compound, is known to cause skin irritation, serious eye damage, and may cause an allergic skin reaction . It is recommended to handle such compounds with suitable protective clothing and avoid contact with skin and eyes .

Properties

IUPAC Name

methyl 3-methoxy-2-nitro-4-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO6/c1-21-15-13(23-10-11-6-4-3-5-7-11)9-8-12(16(18)22-2)14(15)17(19)20/h3-9H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTFYZTJUHUKZGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1[N+](=O)[O-])C(=O)OC)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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